molecular formula C17H23NO B11033614 N-Cyclohexyl-N-[(4-methylphenyl)methyl]prop-2-enamide

N-Cyclohexyl-N-[(4-methylphenyl)methyl]prop-2-enamide

Cat. No.: B11033614
M. Wt: 257.37 g/mol
InChI Key: XDORTTWUWMVJSD-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-[(4-methylphenyl)methyl]prop-2-enamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a cyclohexyl group, a 4-methylphenyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N-[(4-methylphenyl)methyl]prop-2-enamide typically involves the reaction of cyclohexylamine with 4-methylbenzyl chloride, followed by the addition of prop-2-enamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Cyclohexylamine Reaction: Cyclohexylamine is reacted with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide to form N-cyclohexyl-N-[(4-methylphenyl)methyl]amine.

    Amide Formation: The resulting amine is then reacted with prop-2-enamide under acidic conditions to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N-[(4-methylphenyl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, alcohols; typically carried out under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized amide derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted amide derivatives.

Scientific Research Applications

N-Cyclohexyl-N-[(4-methylphenyl)methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-[(4-methylphenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclohexyl-N-methyl Methylone: A novel stimulant and substituted cathinone with psychoactive effects.

    Entacapone: A catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson’s disease.

    N-Cyclohexyl-4-methylbenzenesulfonamide:

Uniqueness

N-Cyclohexyl-N-[(4-methylphenyl)methyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H23NO

Molecular Weight

257.37 g/mol

IUPAC Name

N-cyclohexyl-N-[(4-methylphenyl)methyl]prop-2-enamide

InChI

InChI=1S/C17H23NO/c1-3-17(19)18(16-7-5-4-6-8-16)13-15-11-9-14(2)10-12-15/h3,9-12,16H,1,4-8,13H2,2H3

InChI Key

XDORTTWUWMVJSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2CCCCC2)C(=O)C=C

Origin of Product

United States

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